2-((6-(4-Methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
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Overview
Description
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is the nucleophilic addition reaction, where a thiazole ring is formed by reacting an appropriate thioamide with a halogenated ketone under basic conditions . The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-1-(4-METHYLPHENYL)ETHAN-1-ONE is unique due to the combination of the thiazole and pyridazine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C23H19N3OS2 |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone |
InChI |
InChI=1S/C23H19N3OS2/c1-15-8-10-17(11-9-15)20(27)14-28-21-13-12-19(25-26-21)22-16(2)24-23(29-22)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3 |
InChI Key |
GKCGAVJXELFBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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